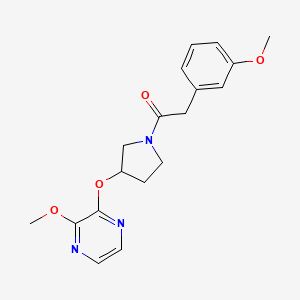
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide, also known as PP2, is a potent and selective inhibitor of Src family kinases. Src kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling, proliferation, differentiation, and survival. The inhibition of Src kinases has been implicated in the treatment of various cancers, inflammatory diseases, and other pathological conditions. PP2 has been widely used as a tool compound in both in vitro and in vivo studies to investigate the role of Src kinases in various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities of Derivatives
Piracetam, a cyclic compound derived from γ-aminobutyric acid, showcases the synthetic versatility of pyrimidine derivatives. It belongs to the racetams group, emphasizing the significance of pyrimidine and its derivatives in synthesizing nootropic drugs for managing CNS disorders, including Alzheimer's disease, alcoholism, and brain injury. This highlights the role of pyrimidine derivatives in improving learning, memory, and brain metabolism (Dhama et al., 2021).
Antitumor Activities of Pyrimidine-Based Compounds
Pyrimidine derivatives, particularly those based on the pyrrolobenzimidazole or azomitosene ring system, have demonstrated significant antitumor and cytotoxic activities. These compounds, through their interaction with DNA, offer new avenues for cancer treatment, showing the critical role of pyrimidine scaffolds in the development of anticancer agents (Skibo, 1998).
Role in Neurotransmitter Synthesis
Pyrimidine derivatives play a crucial role in the synthesis of essential neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid, through their action in the pyridoxal 5'-phosphate-dependent enzymatic processes. This underscores their importance in neurological functions and potential therapeutic applications for diseases like Parkinson's disease and Tourette's syndrome (Paiardini et al., 2017).
Catalysis and Synthetic Applications
The pyranopyrimidine core, facilitated by hybrid catalysts, illustrates the compound's applicability in medicinal chemistry for synthesizing bioavailable medicinal and pharmaceutical compounds. This showcases the compound's contribution to exploring novel synthetic pathways and developing lead molecules for therapeutic use (Parmar et al., 2023).
Biological Significance and Optical Sensing
Pyrimidine derivatives have been identified as excellent materials for optical sensing due to their ability to form coordination and hydrogen bonds, making them significant in biological studies and medicinal applications. This highlights the multifaceted applications of pyrimidine derivatives beyond their pharmacological significance (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
2-pyrimidin-2-yloxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-12(10-22-14-15-4-3-5-16-14)19-11-8-17-13(18-9-11)20-6-1-2-7-20/h3-5,8-9H,1-2,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPOBZNIOCQPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrimidin-2-yloxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2997556.png)


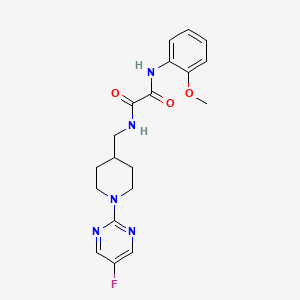
![2-Chloro-N-[(4-fluorophenyl)-(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B2997562.png)
![ethyl N-[2-cyano-3-(piperidinoamino)acryloyl]carbamate](/img/structure/B2997566.png)
![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)
![N-(1-Benzofuran-5-ylmethyl)-2-chloro-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2997569.png)
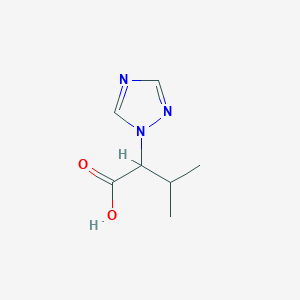
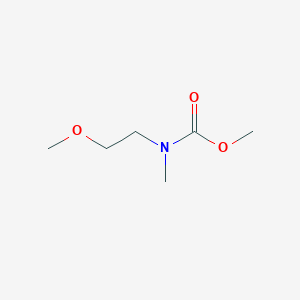
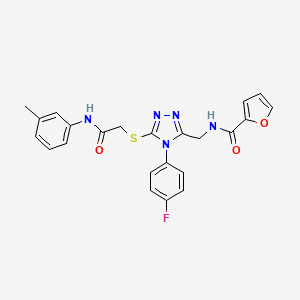
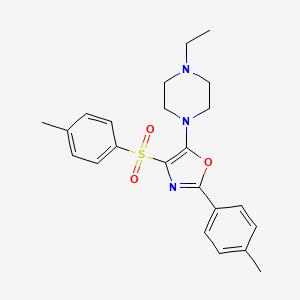
![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)
